Cas no 919772-66-0 (Benzamide, N-(2-aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxy-)
![Benzamide, N-(2-aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxy- structure](https://www.kuujia.com/scimg/cas/919772-66-0x500.png)
919772-66-0 structure
Product name:Benzamide, N-(2-aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxy-
Benzamide, N-(2-aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxy- Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(2-aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxy-
- N-(2-aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide
- 919772-66-0
- DTXSID40843650
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- Inchi: InChI=1S/C18H19N3O3/c1-23-17-10-15(5-6-16(17)18(22)21-8-7-19)24-12-14-4-2-3-13(9-14)11-20/h2-6,9-10H,7-8,12,19H2,1H3,(H,21,22)
- InChI Key: RVXBLALUUCMNML-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)C(=O)NCCN
Computed Properties
- Exact Mass: 325.14264148g/mol
- Monoisotopic Mass: 325.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.4Ų
- XLogP3: 1.2
Benzamide, N-(2-aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxy- Related Literature
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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